molecular formula C12H13NO2S3 B4971637 N-[2-(phenylsulfanyl)ethyl]thiophene-2-sulfonamide

N-[2-(phenylsulfanyl)ethyl]thiophene-2-sulfonamide

Cat. No.: B4971637
M. Wt: 299.4 g/mol
InChI Key: BHWNJBAHVNQOAB-UHFFFAOYSA-N
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Description

N-[2-(phenylsulfanyl)ethyl]thiophene-2-sulfonamide is an organic compound that features a thiophene ring substituted with a sulfonamide group and a phenylsulfanyl ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(phenylsulfanyl)ethyl]thiophene-2-sulfonamide typically involves the reaction of thiophene-2-sulfonyl chloride with 2-(phenylsulfanyl)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[2-(phenylsulfanyl)ethyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

N-[2-(phenylsulfanyl)ethyl]thiophene-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(phenylsulfanyl)ethyl]thiophene-2-sulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonamide group can mimic natural substrates or inhibitors, leading to competitive inhibition or activation of target proteins. The phenylsulfanyl group may enhance binding affinity through hydrophobic interactions or π-π stacking with aromatic residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-sulfonamide: Lacks the phenylsulfanyl ethyl chain, making it less hydrophobic and potentially less bioactive.

    Phenylsulfanyl ethylamine: Lacks the thiophene and sulfonamide groups, reducing its potential for diverse chemical reactions and applications.

    Thiophene-2-sulfonyl chloride: A precursor in the synthesis of N-[2-(phenylsulfanyl)ethyl]thiophene-2-sulfonamide, but lacks the complete structure and functionality.

Uniqueness

This compound is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the thiophene ring and the phenylsulfanyl ethyl chain allows for versatile applications in various fields, distinguishing it from simpler analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(2-phenylsulfanylethyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S3/c14-18(15,12-7-4-9-17-12)13-8-10-16-11-5-2-1-3-6-11/h1-7,9,13H,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWNJBAHVNQOAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCNS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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